

Technical Guide: Spectral Analysis of 2,5-Dichloropyridine-4-boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,5-Dichloropyridine-4-boronic acid

Cat. No.: B1314938

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data and analytical methodologies for **2,5-Dichloropyridine-4-boronic acid**. This compound is a key building block in medicinal chemistry and organic synthesis, primarily utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds in the development of pharmaceuticals and agrochemicals.^[1] Due to the absence of publicly available raw spectral data, this guide presents expected spectral characteristics based on the analysis of structurally similar compounds and established analytical protocols for boronic acids.

Compound Information

A summary of the key physical and chemical properties of **2,5-Dichloropyridine-4-boronic acid** is provided below.

Property	Value	Reference
CAS Number	847664-64-6	[2]
Molecular Formula	C ₅ H ₄ BCl ₂ NO ₂	[2]
Molecular Weight	191.8 g/mol	[2]
Appearance	White to off-white crystalline powder	[2]
Melting Point	202 °C	[2]
Purity (typical)	≥ 98% (by HPLC)	[2]
IUPAC Name	(2,5-dichloropyridin-4-yl)boronic acid	[3]
Synonyms	2,5-Dichloro-4-pyridylboronic acid	[2]

Expected Spectral Data

The following tables summarize the anticipated spectral data for **2,5-Dichloropyridine-4-boronic acid** based on the analysis of analogous compounds.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of this molecule. It is important to note that boronic acids can form cyclic anhydrides (boroxines), which may lead to broader peaks in the NMR spectra.[\[4\]](#) Using a coordinating solvent such as DMSO-d₆ is recommended to minimize this effect.[\[4\]](#)

Table 2.1: Predicted ¹H NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (ppm)	Multiplicity	Assignment	Notes
~8.5	s	H-6	The proton at position 6 is expected to be a singlet.
~7.9	s	H-3	The proton at position 3 is anticipated to appear as a singlet.
~8.3 (broad)	br s	B(OH) ₂	The protons of the boronic acid group are expected to be a broad singlet and may exchange with water in the solvent. The chemical shift can be highly variable.

Table 2.2: Predicted ¹³C NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (ppm)	Assignment	Notes
~152	C-2	Carbon bearing a chlorine atom adjacent to the nitrogen.
~125	C-5	Carbon with a chlorine substituent.
~140 (broad)	C-4	The carbon attached to the boron atom; the signal is often broadened due to quadrupolar relaxation of the boron nucleus. ^[5]
~155	C-6	Pyridine ring carbon adjacent to the nitrogen.
~130	C-3	Pyridine ring carbon.

Table 2.3: Predicted ^{11}B NMR Spectral Data (Solvent: DMSO-d₆)

Chemical Shift (ppm)	Notes
~27-30	The ^{11}B NMR spectrum is expected to show a single, broad peak in this range, which is characteristic of trigonal boronic acids. [6] It is advisable to use quartz NMR tubes to avoid background signals from borosilicate glass. [7]

HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of **2,5-Dichloropyridine-4-boronic acid**. A typical purity level for commercial samples is $\geq 98\%$.[\[2\]](#)

Table 2.4: Typical HPLC Purity Data

Parameter	Value
Purity	$\geq 98\%$
Impurity Profile	Typically contains small amounts of the corresponding boroxine (cyclic anhydride).

LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is used to confirm the molecular weight and identify impurities. Electrospray ionization (ESI) in negative ion mode is commonly employed for the analysis of boronic acids.[\[8\]](#)[\[9\]](#)

Table 2.5: Predicted LC-MS Data (ESI Negative Ion Mode)

m/z (calculated)	m/z (observed)	Ion Species	Notes
190.96	~191.0	[M-H] ⁻	The deprotonated molecule is the expected parent ion in negative ESI mode. The isotopic pattern will be characteristic of a molecule containing two chlorine atoms.
<p>MS/MS</p> <p>Fragmentation:</p> <p>Collision-induced dissociation of the parent ion is expected to result in the loss of water (H₂O) or cleavage of the carbon-boron bond, providing further structural confirmation.^[8]</p>			

Experimental Protocols

The following are detailed protocols for the spectral analysis of **2,5-Dichloropyridine-4-boronic acid**.

NMR Spectroscopy Protocol

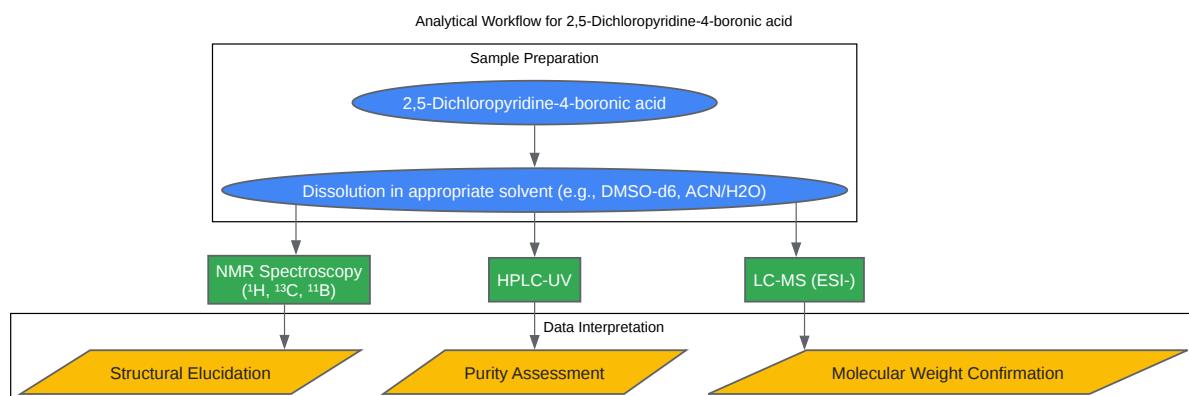
- Sample Preparation: Accurately weigh 5-10 mg of **2,5-Dichloropyridine-4-boronic acid** and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Use a 400 MHz or higher field NMR spectrometer. It is highly recommended to use a quartz NMR tube for ¹¹B NMR to prevent background signals from borosilicate glass.^[7]

- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the range of 0 to 180 ppm.
 - A larger number of scans will be required to obtain a good spectrum due to the low natural abundance of ^{13}C .
- ^{11}B NMR Acquisition:
 - Acquire a proton-decoupled ^{11}B spectrum.
 - Set the spectral width to cover a range of -100 to 100 ppm.
 - Use a boron-free probe if available.
- Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ^1H and 39.52 ppm for ^{13}C).

HPLC Protocol

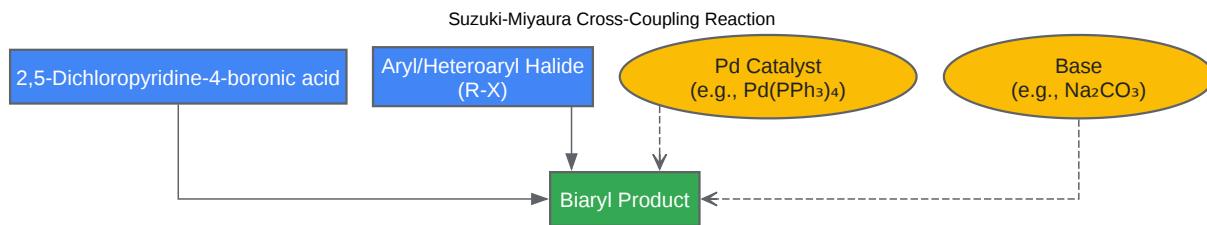
- Sample Preparation: Prepare a stock solution of **2,5-Dichloropyridine-4-boronic acid** at a concentration of 1 mg/mL in a diluent of 50:50 acetonitrile:water. Further dilute to a working concentration of approximately 0.1 mg/mL. Use aprotic solvents for the initial dissolution to minimize hydrolysis if analyzing related boronic esters.[\[10\]](#)
- Instrumentation: Use an HPLC system equipped with a UV detector (PDA or variable wavelength).

- Chromatographic Conditions:
 - Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.[11]
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A linear gradient from 10% B to 90% B over 15 minutes is a good starting point.
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 30 °C.
 - Detection: Monitor at 254 nm.
 - Injection Volume: 10 µL.
- Data Analysis: Integrate the peak areas to determine the purity of the sample.


LC-MS Protocol

- Sample Preparation: Prepare the sample as described in the HPLC protocol, but at a lower concentration (e.g., 10 µg/mL).
- Instrumentation: Use an LC-MS system with an electrospray ionization (ESI) source.
- LC Conditions: Use the same HPLC conditions as described above.
- MS Conditions:
 - Ionization Mode: ESI Negative.
 - Scan Range: m/z 50-500.
 - Capillary Voltage: 3.5 kV.
 - Source Temperature: 120 °C.

- Desolvation Temperature: 350 °C.
- Gas Flows: Optimize nitrogen desolvation and cone gas flows for the specific instrument.
- Data Analysis: Analyze the mass spectrum to confirm the molecular weight of the parent compound and identify any impurities.


Workflow and Application Diagrams

The following diagrams, generated using the DOT language, illustrate the analytical workflow and a key synthetic application of **2,5-Dichloropyridine-4-boronic acid**.

[Click to download full resolution via product page](#)

Caption: General analytical workflow for the characterization of **2,5-Dichloropyridine-4-boronic acid**.

[Click to download full resolution via product page](#)

Caption: Schematic of the Suzuki-Miyaura reaction utilizing **2,5-Dichloropyridine-4-boronic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,5-Dichloropyridine-4-boronic Acid (contains varying amounts of Anhydride), TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 2. chemimpex.com [chemimpex.com]
- 3. rsc.org [rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Human Metabolome Database: ^{13}C NMR Spectrum (1D, 125 MHz, H_2O , experimental) (HMDB0000691) [hmdb.ca]
- 6. A ^{11}B -NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers [mdpi.com]
- 7. Boron NMR [chem.ch.huji.ac.il]
- 8. benchchem.com [benchchem.com]
- 9. sciex.com [sciex.com]

- 10. researchgate.net [researchgate.net]
- 11. waters.com [waters.com]
- To cite this document: BenchChem. [Technical Guide: Spectral Analysis of 2,5-Dichloropyridine-4-boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314938#2-5-dichloropyridine-4-boronic-acid-spectral-data-nmr-hplc-ic-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com